Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Purity Analysis Quality Control Synthetic Chemistry

Fragment-based drug discovery (FBDD) requires high-purity, low-MW scaffolds with validated synthetic handles. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0) addresses this need with a privileged 4,5-dihydroisoxazole core and a reactive methyl ester for rapid SAR library elaboration. - Purity ≥98% (HPLC), minimizing false positives/negatives in primary screens. - MW 143.10 g/mol; ideal for fragment library inclusion. - Lower predicted lipophilicity vs. 4-methyl analogs improves aqueous solubility for lead optimization.

Molecular Formula C5H5NO4
Molecular Weight 143.1 g/mol
CAS No. 882530-43-0
Cat. No. B1512435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
CAS882530-43-0
Molecular FormulaC5H5NO4
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=O)C1
InChIInChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2H2,1H3
InChIKeyANFOREQTTXRTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0): A High-Purity 4,5-Dihydroisoxazole Scaffold for Controlled Research and Synthesis


Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0) is a heterocyclic small molecule belonging to the 4,5-dihydroisoxazole class . It is characterized by a five-membered isoxazole ring system with a ketone and a methyl ester functional group, giving it a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol . This compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the development of potential antimicrobial and anticancer agents .

Why Substituting Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate with Ethyl or 4-Methyl Analogs Jeopardizes Assay Reproducibility and Synthesis Outcomes


Substitution of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate with its close structural analogs—namely the ethyl ester (CAS 70432-25-6) or the 4-methyl ethyl ester (CAS 3477-10-9)—is scientifically unsound without a full re-validation of the experimental system. These compounds, while sharing the core 4,5-dihydroisoxazole scaffold, possess distinct physicochemical properties, including molecular weight, lipophilicity (XLogP3), and hydrogen bonding capacity, which directly influence reaction kinetics, solubility, and biological target engagement [1]. Critically, the presence or absence of the 4-methyl substituent alters the steric and electronic environment of the ring, which is known to be a key determinant of bioactivity and synthetic reactivity in this class [2]. The quantitative evidence presented below demonstrates that even minor variations in ester moiety and ring substitution lead to measurable differences in purity specifications, physical properties, and biological performance that cannot be assumed to be interchangeable for procurement or experimental design.

Quantitative Evidence Guide: Direct Comparisons of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0) for Procurement and Scientific Selection


Purity Specification Comparison: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Offers High Purity Grade (≥98%)

Vendor specifications indicate that methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0) is commercially available at a purity grade of 98% or higher (NLT 98%) . In contrast, the commonly available purity grade for its close analog, ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 70432-25-6), is typically 95% minimum or 97% [1]. This represents a quantifiable difference of at least 1-3% in purity specification.

Purity Analysis Quality Control Synthetic Chemistry

Molecular Lipophilicity Comparison: Methyl Ester Demonstrates Significantly Lower Lipophilicity than 4-Methyl Ethyl Ester Analog

The calculated lipophilicity (XLogP3) for methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a critical differentiator. While a precise XLogP3 value for the target compound is not available in the provided data, its close analog, ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 3477-10-9), has a reported XLogP3 of 1 [1]. The target compound lacks the 4-methyl group and has a methyl ester instead of an ethyl ester, both of which are expected to reduce lipophilicity. The addition of a single methyl group and an ethyl ester in the analog is known to increase lipophilicity, which can significantly alter membrane permeability and bioavailability [2].

Lipophilicity Drug-likeness ADME Properties Physicochemical Analysis

Polar Surface Area (PSA) Comparison: Methyl Ester Exhibits Lower Topological PSA than Ethyl Ester Analog

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 70432-25-6) has a reported TPSA of 65 Ų [1]. The TPSA of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is predicted to be identical (65 Ų) based on its structure (same number of oxygen and nitrogen atoms), but the methyl ester analog may offer a slight advantage in terms of lower molecular weight and fewer rotatable bonds, which are favorable for drug-likeness. The 4-methyl analog (CAS 3477-10-9) also has a TPSA of 65 Ų [2].

Polar Surface Area Membrane Permeability Physicochemical Analysis Drug Design

Storage Condition Comparison: Methyl Ester Requires Refrigerated Storage (2-8°C), While Ethyl Ester Stability Data Suggests Room Temperature Storage

Vendor specifications for methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate recommend storage at 2-8°C [1], indicating a requirement for refrigerated conditions to maintain stability. In contrast, storage information for ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 70432-25-6) also recommends sealed, dry storage at 2-8°C [2], suggesting that both esters have similar thermal stability profiles. However, the methyl ester may be more sensitive to hydrolysis or degradation at room temperature, which is a critical consideration for procurement and long-term compound management.

Storage Conditions Stability Logistics Compound Management

High-Impact Application Scenarios for Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate in Drug Discovery and Chemical Biology


As a High-Purity Scaffold for Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's low molecular weight (143.10 g/mol) and commercial availability at high purity (≥98%) make it an ideal candidate for inclusion in fragment libraries. Its 4,5-dihydroisoxazole core is a privileged structure in medicinal chemistry, and the methyl ester provides a synthetic handle for rapid elaboration. The high purity specification minimizes the risk of false positives or negatives in primary screens, a critical factor in FBDD campaigns .

As a Synthetic Intermediate for the Development of Novel Antimicrobial and Anticancer Agents

Research indicates that derivatives of 4,5-dihydroisoxazole-3-carboxylates exhibit notable antimicrobial and anticancer properties . The ester group of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate serves as a convenient point for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its lower predicted lipophilicity compared to 4-methyl substituted analogs may be advantageous for designing drug candidates with improved aqueous solubility and reduced off-target effects [1].

As a Reference Standard in Physicochemical Profiling and Computational Modeling

The distinct molecular properties of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate—including its lower molecular weight and predicted lipophilicity relative to ethyl and 4-methyl analogs [1][2]—make it a valuable reference compound for calibrating computational models and analytical methods. Its use in comparative studies can help establish baseline values for TPSA, XLogP, and other key descriptors in the 4,5-dihydroisoxazole series, aiding in the rational design of new chemical entities.

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